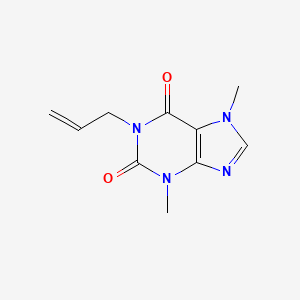

1-Allyltheobromine

CAS No.: 2530-99-6

Cat. No.: VC7962454

Molecular Formula: C10H12N4O2

Molecular Weight: 220.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2530-99-6 |

|---|---|

| Molecular Formula | C10H12N4O2 |

| Molecular Weight | 220.23 g/mol |

| IUPAC Name | 3,7-dimethyl-1-prop-2-enylpurine-2,6-dione |

| Standard InChI | InChI=1S/C10H12N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6H,1,5H2,2-3H3 |

| Standard InChI Key | BTFHIKZOEZREBX-UHFFFAOYSA-N |

| SMILES | CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C |

| Canonical SMILES | CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C |

Introduction

Chemical Identity and Structural Characteristics

1-Allyltheobromine, systematically named 3,7-dimethyl-1-(prop-2-en-1-yl)-1H-purine-2,6(3H,7H)-dione, belongs to the purine alkaloid family. Its molecular formula is C₁₀H₁₂N₄O₂, with a molecular weight of 220.228 g/mol . The allyl group (-CH₂CH=CH₂) at the N1 position introduces steric and electronic modifications compared to the parent theobromine, influencing both reactivity and potential intermolecular interactions.

Physicochemical Properties

Key physical properties derived from experimental data include:

| Property | Value |

|---|---|

| Density | 1.32 g/cm³ |

| Boiling Point | 431.8°C at 760 mmHg |

| Flash Point | 214.9°C |

| Molecular Formula | C₁₀H₁₂N₄O₂ |

These metrics suggest a thermally stable compound with moderate volatility, aligning with its purine backbone . The absence of reported melting point data indicates potential challenges in crystallization or decomposition upon heating.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthesis route involves N-alkylation of theobromine using allyl bromide under basic conditions. A typical procedure employs:

-

Reagents: Theobromine, allyl bromide, potassium carbonate

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Conditions: Reflux at 80–100°C for 12–24 hours

This method achieves moderate yields (50–70%), with purification via column chromatography or recrystallization .

Industrial Production Challenges

Scaling this synthesis introduces complexities:

-

Side Reactions: Competing O-alkylation at the 7-position may occur, necessitating precise stoichiometric control.

-

Purification: High-performance liquid chromatography (HPLC) is often required to separate structurally similar byproducts.

-

Cost Efficiency: Allyl bromide’s volatility and toxicity drive efforts to develop alternative alkylating agents.

Reactivity and Chemical Behavior

Halogenation Reactions

Pioneering work by Petrova et al. (2019) demonstrated divergent reactivity with halogens :

| Halogen | Conditions | Major Products |

|---|---|---|

| Bromine | Dichloromethane, 0°C | 1:1 Adduct at allyl double bond |

| Iodine | Ethanol, reflux | Oxazolopurine derivatives |

Notably, bromination proceeds via electrophilic addition to the allyl group’s double bond, while iodine promotes cyclization to form oxazolopurines—a novel heterocyclic system .

Oxidation and Reduction Pathways

-

Oxidation: Treatment with KMnO₄ in acidic media cleaves the allyl group, yielding theobromine-1-carboxylic acid.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the allyl moiety, generating 1-propyltheobromine.

These transformations underscore the allyl group’s role as a tunable handle for structural diversification.

Applications in Scientific Research

Synthetic Intermediate

1-Allyltheobromine serves as a precursor for:

-

Heterocyclic Fusion: Reactions with dienophiles yield tricyclic systems with potential photophysical properties.

-

Coordination Chemistry: The purine N9 and carbonyl oxygens facilitate metal chelation, as evidenced by Cu(II) complex formation .

Analytical Challenges

Characterization hurdles include:

-

Tautomerism: Dynamic equilibrium between N7-H and N9-H tautomers complicates NMR analysis.

-

Chromatographic Resolution: Reverse-phase HPLC requires ion-pairing agents (e.g., tetrabutylammonium) to mitigate peak tailing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume